(6Z)-6-(3-bromo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
The compound (6Z)-6-[(3-BROMO-5-METHOXY-4-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-[(3-BROMO-5-METHOXY-4-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic synthesis. The process begins with the preparation of the thiadiazolo-pyrimidinone core, followed by the introduction of the bromo, methoxy, and phenoxy substituents through various organic reactions such as halogenation, methylation, and etherification. The final step involves the formation of the imino group and the incorporation of the prop-2-en-1-yl group under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow synthesis, which allows for better control of reaction conditions and scalability. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(6Z)-6-[(3-BROMO-5-METHOXY-4-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can occur at the imino group, converting it to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and pH levels to ensure the desired product formation.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as quinones, amines, and substituted phenyl derivatives
Scientific Research Applications
(6Z)-6-[(3-BROMO-5-METHOXY-4-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It may have potential as a bioactive molecule, with applications in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The compound could be explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It may be used in the development of new polymers, coatings, and other industrial materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (6Z)-6-[(3-BROMO-5-METHOXY-4-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its interaction with cellular receptors could influence signaling pathways, affecting cell proliferation and survival.
Comparison with Similar Compounds
(6Z)-6-[(3-BROMO-5-METHOXY-4-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: can be compared with similar compounds such as other thiadiazolo-pyrimidinone derivatives. These compounds share a similar core structure but differ in their substituents, which can influence their chemical properties and applications. For instance, compounds with different halogen or alkyl substituents may have varying reactivity and biological activity. The unique combination of substituents in this compound makes it distinct and potentially more versatile in its applications.
Similar Compounds
Thiadiazolo-pyrimidinone derivatives: These compounds have a similar core structure but differ in their substituents.
Bromo-methoxy-phenyl derivatives: Compounds with similar substituents on a phenyl ring.
Imino-pyrimidinone derivatives: Compounds with an imino group attached to a pyrimidinone core.
(6Z)-6-[(3-BROMO-5-METHOXY-4-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C26H25BrN4O4S |
---|---|
Molecular Weight |
569.5 g/mol |
IUPAC Name |
(6Z)-6-[[3-bromo-5-methoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C26H25BrN4O4S/c1-4-8-17-9-6-7-10-20(17)34-11-12-35-23-19(27)14-16(15-21(23)33-3)13-18-24(28)31-26(29-25(18)32)36-22(5-2)30-31/h4,6-7,9-10,13-15,28H,1,5,8,11-12H2,2-3H3/b18-13-,28-24? |
InChI Key |
PSERDCADHWMWKS-SVWNWVSSSA-N |
Isomeric SMILES |
CCC1=NN2C(=N)/C(=C/C3=CC(=C(C(=C3)Br)OCCOC4=CC=CC=C4CC=C)OC)/C(=O)N=C2S1 |
Canonical SMILES |
CCC1=NN2C(=N)C(=CC3=CC(=C(C(=C3)Br)OCCOC4=CC=CC=C4CC=C)OC)C(=O)N=C2S1 |
Origin of Product |
United States |
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